eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate
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Overview
Description
eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate: is a coordination compound with the molecular formula C11H11F6FeP . It is known for its unique structure, where an iron atom is sandwiched between a benzene ring and a cyclopentadienyl ring, with a hexafluorophosphate anion balancing the charge. This compound is of significant interest in organometallic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate typically involves the reaction of ferrocene with benzene in the presence of a Lewis acid such as aluminum chloride . The reaction proceeds through a Friedel-Crafts alkylation mechanism, forming the desired product. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where ligands on the iron center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, temperatures ranging from .
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: inert atmosphere, temperatures ranging from .
Substitution: Phosphines, amines; conditions: inert atmosphere, temperatures ranging from 0°C to 50°C .
Major Products Formed:
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
Scientific Research Applications
Chemistry:
- Used as a catalyst in various organic reactions, including polymerization and hydrogenation .
- Employed in ligand exchange reactions to study the reactivity and stability of different ligands .
Biology:
- Investigated for its potential use in biomimetic studies , where it mimics the behavior of certain biological molecules.
- Studied for its interactions with biomolecules such as proteins and DNA .
Medicine:
- Explored for its potential use in drug delivery systems , where it can act as a carrier for therapeutic agents.
- Investigated for its anticancer properties , where it can induce apoptosis in cancer cells .
Industry:
- Used in the manufacture of specialty chemicals and advanced materials .
- Employed in the production of electronic components , where its unique properties are utilized .
Mechanism of Action
The mechanism by which eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate exerts its effects involves the coordination of the iron center with various ligands. This coordination can lead to changes in the electronic structure of the compound, influencing its reactivity and stability. The molecular targets include biomolecules such as proteins and DNA, where the compound can interact through coordination bonds and electrostatic interactions . The pathways involved often include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Ferrocene: Similar structure but lacks the benzene ring.
Benzenechromium tricarbonyl: Contains a benzene ring coordinated to a chromium center.
Cyclopentadienylmanganese tricarbonyl: Contains a cyclopentadienyl ring coordinated to a manganese center.
Uniqueness: eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate is unique due to its sandwich structure , where the iron center is coordinated to both a benzene and a cyclopentadienyl ring. This dual coordination imparts unique electronic properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
12176-31-7 |
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Molecular Formula |
C11H11F6FeP |
Molecular Weight |
344.01 g/mol |
IUPAC Name |
benzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate |
InChI |
InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;2*-1;+2 |
InChI Key |
INUZSRWRIYJJNI-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |
Isomeric SMILES |
[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |
Origin of Product |
United States |
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